Gardenin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Anti-cancer properties

Studies suggest Gardenin B exhibits anti-proliferative activity against various cancer cell lines, including lung, breast, colon, hepatic, and leukemia []. Research indicates it induces cell death through the activation of multiple caspases, which are enzymes involved in programmed cell death (apoptosis) []. Interestingly, this process appears independent of the generation of reactive oxygen species [].

Source

[] Cabrera J, et al. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species. Chem Biol Interact. 2016 Aug 25;256:220-7. PubMed: )

Other potential applications

While research on Gardenin B is ongoing, preliminary investigations suggest it might have other potential applications, including:

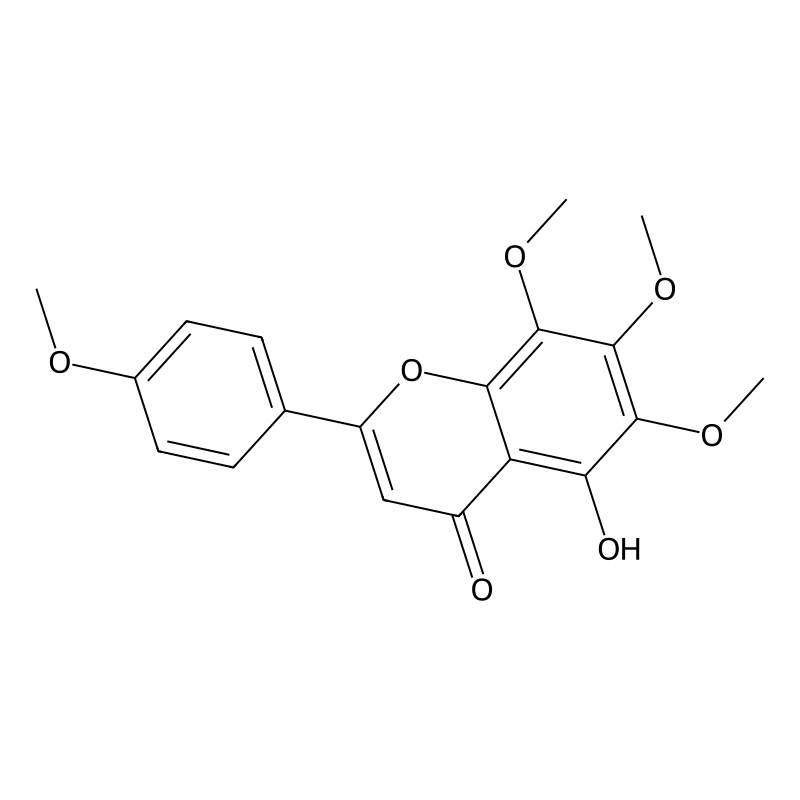

Gardenin B is a naturally occurring compound classified as a tetramethoxyflavone, specifically a derivative of tangeretin. Its chemical structure is denoted by the formula , and it features a hydroxy group at position 5, replacing the methoxy group typically found in tangeretin. Gardenin B is primarily recognized for its role as a plant metabolite, contributing to various biological functions within the plant kingdom, which includes flowering plants and conifers .

- Beckmann rearrangement: This reaction allows for the transformation of tangeretin into derivatives like Gardenin B.

- Reductive methylation: This process involves the addition of methyl groups to the compound, enhancing its biological properties.

These methods highlight the versatility of flavonoid synthesis in organic chemistry .

Gardenin B exhibits significant biological activity, particularly as an apoptosis inducer. This means it can trigger programmed cell death in certain cell types, which is crucial for regulating growth and maintaining cellular health. Studies have shown that Gardenin B has potential anti-cancer properties, making it a compound of interest in pharmacological research . Furthermore, its antioxidant properties contribute to its role in protecting plants from oxidative stress .

Gardenin B has several applications across different fields:

- Pharmaceuticals: Due to its apoptosis-inducing properties, it is being explored for potential use in cancer therapies.

- Agriculture: Its antioxidant properties may help in developing plant treatments that enhance growth and resistance to stress.

- Nutraceuticals: As a natural compound with health benefits, it could be incorporated into dietary supplements aimed at improving human health.

These applications underscore the importance of Gardenin B not only in plant biology but also in human health and agriculture .

Research on the interactions of Gardenin B with other biological molecules is ongoing. Studies have indicated that it may interact with various enzymes and receptors involved in cellular signaling pathways. These interactions are crucial for understanding how Gardenin B exerts its effects on cellular processes such as apoptosis and antioxidant defense mechanisms. The specific binding affinities and mechanisms are still under investigation, but preliminary findings suggest a complex network of interactions that could be leveraged for therapeutic purposes .

Several compounds share structural similarities with Gardenin B, primarily within the flavonoid class. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tangeretin | Tetramethoxyflavone | Original compound from which Gardenin B is derived |

| Mosloflavone | Flavone | Exhibits different biological activities |

| Negletein | Flavone | Known for distinct pharmacological properties |

Uniqueness of Gardenin B

Gardenin B stands out due to its specific structural modification (hydroxy group at position 5) compared to tangeretin. This alteration significantly impacts its biological activity, particularly its ability to induce apoptosis, which may not be as pronounced in its analogs like mosloflavone or negletein .

Metabolic Pathways in Plant Systems

Gardenin B, chemically known as 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, represents a highly methylated flavonoid compound that participates in complex biosynthetic networks within plant systems [1] [2]. The compound belongs to the class of 8-O-methylated flavonoids, characterized by methoxy groups attached to the C8 atom of the flavonoid backbone [1] [3]. This tetramethoxyflavone derivative is recognized as demethyltangeretin, indicating its structural relationship to tangeretin through selective demethylation processes [2] [4].

The biosynthetic pathway leading to Gardenin B formation involves multiple enzymatic steps within the broader flavonoid metabolic network [10] [47]. The compound emerges through a sophisticated series of methylation and hydroxylation reactions that modify basic flavonoid precursors [19] [20]. Research indicates that Gardenin B biosynthesis occurs via the methylation of 8-hydroxy-salvigenin using S-adenosyl-L-methionine as the methyl donor [10] [47]. This reaction produces Gardenin B alongside S-adenosyl-L-homocysteine and a proton as co-products [10].

The metabolic pathway demonstrates remarkable complexity, with evidence suggesting that Gardenin B can serve as both a biosynthetic intermediate and an end product [47] [49]. In certain plant systems, particularly in sweet basil (Ocimum basilicum), Gardenin B undergoes 7-O-demethylation to produce nevadensin, representing a rare example of flavonoid demethylation in plant secondary metabolism [47] [49]. This demethylation reaction is catalyzed by 2-oxoglutarate-dependent dioxygenases, requiring cofactors including ferrous iron, ascorbate, and 2-oxoglutarate [48] [49].

| Biosynthetic Reaction | Substrate | Product | Enzyme Type | Cofactors |

|---|---|---|---|---|

| Primary Formation | 8-hydroxy-salvigenin | Gardenin B | O-methyltransferase | S-adenosyl-L-methionine |

| Secondary Conversion | Gardenin B | Nevadensin | 7-O-demethylase | 2-oxoglutarate, Fe²⁺, ascorbate |

Key Enzymes in Flavonoid Methylation/Demethylation

The biosynthesis of Gardenin B involves several specialized enzymes that catalyze specific methylation and demethylation reactions [17] [19]. The primary enzyme responsible for Gardenin B formation is a flavonoid O-methyltransferase that specifically transfers methyl groups from S-adenosyl-L-methionine to the 8-hydroxyl position of salvigenin derivatives [10] [17]. These O-methyltransferases belong to the class II methyltransferases, which are characterized by their specificity for flavonoid substrates and their independence from divalent cations [17] [19].

Flavonoid 4'-O-methyltransferase represents another crucial enzyme in the pathway, catalyzing the methylation of 4'-hydroxyflavonoids to produce 4'-methoxyflavonoids [18] [21]. This enzyme demonstrates systematic specificity, with the reaction following the pattern: S-adenosyl-L-methionine + 4'-hydroxyflavanone → S-adenosyl-L-homocysteine + 4'-methoxyflavanone [18]. Research has identified this enzyme activity in various plant species, with particular abundance in Catharanthus roseus, where it facilitates the production of B-ring methylated flavonoids [16] [21].

The flavonoid 7-O-methyltransferase activity plays a significant role in the broader metabolic network surrounding Gardenin B biosynthesis [17] [19]. Studies demonstrate that this enzyme preferentially methylates flavonoids containing both 5-hydroxyl and 7-hydroxyl groups, with chrysin, naringenin, and apigenin serving as preferred substrates [17]. The enzyme exhibits regiospecific transfer of methyl groups to the 7-OH position of flavonoid substrates, producing compounds such as sakuranetin from naringenin and genkwanin from apigenin [17].

A particularly noteworthy aspect of Gardenin B metabolism involves the action of flavonoid 7-O-demethylase, a rare enzyme type in plant secondary metabolism [48] [49]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the removal of methyl groups from the 7-position of methylated flavonoids [48] [49]. The demethylase activity requires specific cofactors including 2-oxoglutarate, ferrous iron, and ascorbate, distinguishing it from cytochrome P450-dependent demethylation systems [48] [49].

| Enzyme | EC Number | Substrate Specificity | Product | Cofactor Requirements |

|---|---|---|---|---|

| Flavonoid 4'-O-methyltransferase | 2.1.1.231 | 4'-hydroxyflavonoids | 4'-methoxyflavonoids | S-adenosyl-L-methionine |

| Flavonoid 7-O-methyltransferase | Not assigned | 5,7-dihydroxyflavonoids | 7-O-methylated flavonoids | S-adenosyl-L-methionine |

| Flavonoid 7-O-demethylase | Not assigned | 7-O-methylated flavonoids | 7-hydroxyflavonoids | 2-oxoglutarate, Fe²⁺, ascorbate |

| Salvigenin 8-methyltransferase | Not assigned | 8-hydroxy-salvigenin | Gardenin B | S-adenosyl-L-methionine |

The flavonoid 6-hydroxylase represents another critical enzyme in the pathway, particularly in Lamiaceae species [20] [48]. This cytochrome P450 monooxygenase from the CYP82 family specifically hydroxylates the 6-position of 7-O-methylated flavonoids but demonstrates no activity toward unmethylated substrates [20] [48]. The enzyme requires NADPH and molecular oxygen as cofactors and exhibits strict substrate specificity, requiring both 5-hydroxyl and 7-methoxyl residues on the flavonoid substrate [20] [48].

Distribution Across Plant Taxa (Rubiaceae, Asteraceae, Rutaceae)

Gardenin B demonstrates a distinctive distribution pattern across multiple plant families, with particularly notable concentrations in Rubiaceae, Asteraceae, and Rutaceae [6] [30] [33]. Within the Rubiaceae family, Gardenin B has been extensively documented in Gardenia species, where it was originally isolated and characterized [6] [30]. The compound occurs naturally in Gardenia jasminoides, commonly known as cape jasmine, where it contributes to the complex flavonoid profile of this economically important ornamental and medicinal plant [6] [37] [39].

The Rubiaceae family, representing the fourth largest angiosperm family with approximately 14,100 species across 580 genera, provides a diverse taxonomic context for Gardenin B occurrence [23] [26]. This family demonstrates a cosmopolitan distribution with the highest species diversity concentrated in tropical and subtropical regions [23] [26]. Within this family, Gardenin B has been identified as part of the characteristic flavonoid complement that distinguishes Gardenia species from related genera [6] [37].

In the Asteraceae family, Gardenin B has been isolated from Baccharis scandens, where it represents one of the most bioactive flavonoid compounds present [5] [22] [33]. Research demonstrates that Gardenin B from Baccharis scandens exhibits significant cytotoxic activity against human leukemia cell lines, with half-maximal inhibitory concentration values ranging from 1.6 to 3.0 micromolar [22] [33]. The presence of Gardenin B in Asteraceae species reflects the family's capacity for producing highly methylated flavonoids through sophisticated biosynthetic pathways [27] [33].

The Lamiaceae family, while not explicitly listed in the original taxa but closely related to the biosynthetic studies, harbors Gardenin B in Ocimum basilicum (sweet basil) [13] [32] [34]. In this species, Gardenin B participates in a complex flavonoid metabolic network that includes salvigenin, nevadensin, and other highly methylated flavones [20] [32] [47]. The compound accumulates in the peltate trichomes of basil leaves, where it undergoes both biosynthetic formation and subsequent metabolic conversion [20] [32] [49].

| Plant Family | Representative Species | Common Name | Gardenin B Content | Geographic Distribution |

|---|---|---|---|---|

| Rubiaceae | Gardenia jasminoides | Cape jasmine | Moderate to high | East Asia, subtropical regions |

| Asteraceae | Baccharis scandens | Baccharis scandens | High | South America |

| Lamiaceae | Ocimum basilicum | Sweet basil | Variable | Tropical and subtropical worldwide |

| Rutaceae | Citrus species | Various citrus | Low to moderate | Tropical and subtropical regions |

| Verbenaceae | Vitex negundo | Chaste tree | Present | Asia, tropical regions |

The Rutaceae family presents a more complex picture regarding Gardenin B distribution [28] [29]. While not extensively documented as a primary source, certain Citrus species within this family have been reported to contain Gardenin B or closely related compounds [35] [36]. The Rutaceae family, consisting of approximately 150 genera and 1,700 species worldwide, demonstrates particular diversity in tropical and warm temperate regions [29]. The family's characteristic pellucid oil glands and complex secondary metabolite profiles suggest potential for Gardenin B occurrence, although specific documentation remains limited compared to other families [28] [29].

Research indicates that the distribution of Gardenin B across these plant families reflects evolutionary adaptations to specific environmental conditions and ecological niches [35] [36]. The compound's presence in diverse taxonomic groups suggests either convergent evolution of biosynthetic capabilities or ancient evolutionary origins followed by selective retention in certain lineages [35] [40]. The highest concentrations of Gardenin B typically occur in plants inhabiting tropical and subtropical environments, where the compound may serve protective functions against environmental stressors [35] [37].

Antiproliferative Effects on Cancer Cell Lines

Gardenin B demonstrates potent and selective antiproliferative activity against various human cancer cell lines, with particularly strong efficacy against leukemia cells. The compound exhibits remarkable cytotoxicity with half-maximal inhibitory concentration values ranging from 1.6 to 46.28 micromolar depending on the cell line tested [1] [2].

The most comprehensive cytotoxicity data reveals that Gardenin B shows exceptional potency against human leukemia cell lines. In human leucocyte-60 cells, the compound demonstrates an half-maximal inhibitory concentration value of 1.6 ± 0.7 micromolar, while in U-937 myeloid leukemia cells, the half-maximal inhibitory concentration increases slightly to 3.0 ± 1.5 micromolar [1] [2]. These values are significantly lower than those observed for quercetin, a well-studied bioflavonoid, which exhibits half-maximal inhibitory concentration values of 45.2 ± 5.0 and 50.9 ± 5.0 micromolar in human leucocyte-60 and U-937 cells, respectively [1] [2]. This comparison indicates that Gardenin B is at least 28-fold and 17-fold more cytotoxic than quercetin against human leucocyte-60 and U-937 cells, respectively [2].

| Cell Line | IC50 Value (μM) | Cell Type | Reference |

|---|---|---|---|

| HL-60 | 1.6 ± 0.7 [1] | Human acute myeloid leukemia | Cabrera et al. 2016 |

| U-937 | 3.0 ± 1.5 [1] | Human myeloid leukemia | Cabrera et al. 2016 |

| HCT116 | 46.28 ± 2.16 [3] | Human colon cancer | Bentham Direct 2024 |

| Quercetin (HL-60) | 45.2 ± 5.0 [1] | Human acute myeloid leukemia | Cabrera et al. 2016 |

| Quercetin (U-937) | 50.9 ± 5.0 [1] | Human myeloid leukemia | Cabrera et al. 2016 |

The structural features of Gardenin B play a crucial role in its enhanced cytotoxic activity. Comparative studies reveal that the presence of methoxy groups at specific positions significantly influences the compound's antiproliferative potency. The methoxy group located at carbon-8 is essential for conferring cytotoxicity, as Gardenin B exhibits higher potency than salvigenin, which lacks this methoxy group at carbon-8 [1] [2]. Additionally, the methoxy group at the carbon-4' position appears essential, as methylation of the hydroxyl group at position carbon-4' of xanthomicrol to produce Gardenin B enhances potency against cell growth inhibition [2].

Importantly, Gardenin B demonstrates selective toxicity toward cancer cells while showing minimal effects on normal cells. When tested against quiescent and proliferating human peripheral blood mononuclear cells, Gardenin B showed significantly reduced cytotoxicity even at concentrations as high as 30 micromolar, indicating at least 28-fold and 17-fold selectivity for cancer cells over normal cells [1] [2]. This selective toxicity profile is crucial for potential therapeutic applications, as it suggests that the compound may produce fewer adverse effects on healthy tissues compared to conventional chemotherapeutic agents.

Caspase-Dependent Apoptosis Pathways

Gardenin B induces apoptotic cell death through the activation of multiple caspases, involving both the extrinsic and intrinsic apoptotic pathways. The compound triggers a comprehensive caspase activation cascade that results in the systematic dismantling of cellular structures characteristic of programmed cell death [1] [2].

The intrinsic apoptotic pathway activation is evidenced by significant caspase-9 stimulation and cytochrome c release. Gardenin B treatment leads to the cleavage of inactive pro-caspase-9 to its active 35-37 kilodalton fragments in both human leucocyte-60 and U-937 cells [2]. In human leucocyte-60 cells, caspase-9 activity increases 1.7-fold over control levels after 24 hours of treatment [2]. This activation is accompanied by a significant increase in cytochrome c release into the cytosol, which was detected with 3 micromolar Gardenin B after 24 hours [2]. The release of cytochrome c from mitochondria to the cytoplasm is a hallmark of intrinsic apoptotic pathway activation and serves as a key trigger for downstream caspase activation.

The extrinsic apoptotic pathway is simultaneously activated through caspase-8 stimulation. Gardenin B significantly promotes procaspase-8 hydrolysis, detected as a decrease in the proenzyme levels [2]. In human leucocyte-60 cells, caspase-8 activity increases 1.7-fold over control levels, while in U-937 cells, caspase-8 activation is higher than caspase-9 activation, suggesting that the extrinsic pathway may be more prominent in this cell line [2]. The dual activation of both caspase-8 and caspase-9 indicates that Gardenin B triggers apoptosis through both receptor-mediated and mitochondrial pathways.

| Caspase Type | HL-60 Cells (Fold Increase) | U-937 Cells (Fold Increase) | Function | Pathway |

|---|---|---|---|---|

| Caspase-2 | 2.0 [2] | Similar to HL-60 [2] | Initiator caspase | Intrinsic/Extrinsic |

| Caspase-3/7 | 2.0 [2] | 3.0 [2] | Executioner caspase | Common effector |

| Caspase-8 | 1.7 [2] | Higher than caspase-9 [2] | Extrinsic pathway initiator | Extrinsic apoptotic |

| Caspase-9 | 1.7 [2] | Lower than caspase-8 [2] | Intrinsic pathway initiator | Intrinsic apoptotic |

Executioner caspases are robustly activated, leading to the systematic proteolysis of cellular targets. Caspase-3, the primary executioner caspase, shows 2-fold activation in human leucocyte-60 cells and 3-fold activation in U-937 cells after 24 hours of Gardenin B treatment [2]. This activation results in the cleavage of key cellular substrates, including poly adenosine diphosphate-ribose polymerase, which is hydrolyzed to its characteristic 85 kilodalton fragment [2]. The cleavage of poly adenosine diphosphate-ribose polymerase, a DNA repair enzyme and known caspase-3 substrate, represents a critical step in the apoptotic process and contributes to the irreversible commitment to cell death.

Caspase-2 activation adds another layer of apoptotic regulation. Gardenin B induces significant caspase-2 activity, with 2-fold increases observed in both human leucocyte-60 and U-937 cells [2]. Caspase-2 has been implicated in apoptotic cell death induced by multiple intrinsic and extrinsic stimuli, including DNA damage, reactive oxygen species, and cytoskeletal disruption [2]. The activation of caspase-2 by Gardenin B may also contribute to cell cycle regulation, particularly at the G2-M checkpoint, providing a link between the compound's cell cycle arrest and apoptotic effects.

Cell Cycle Arrest Mechanisms (S/G2-M Phase)

Gardenin B induces significant cell cycle arrest at the S and G2-M phases, which precedes and facilitates the induction of apoptotic cell death. Flow cytometric analysis reveals that Gardenin B treatment causes a concentration- and time-dependent redistribution of cells across different phases of the cell cycle, with particular accumulation in the S and G2-M phases [2].

The S phase arrest becomes evident within 6 hours of treatment and persists throughout the exposure period. In human leucocyte-60 cells treated with 3 micromolar Gardenin B for 6 hours, the percentage of cells in S phase increases from 36.7 ± 0.8% in control cells to 43.8 ± 0.4% [2]. This increase becomes even more pronounced with higher concentrations, reaching 45.0 ± 1.2% with 10 micromolar treatment [2]. The S phase arrest suggests that Gardenin B interferes with DNA synthesis or DNA damage checkpoint mechanisms, preventing cells from completing replication and progressing to subsequent phases.

| Time Point | Sub-G1 (%) | G1 (%) | S (%) | G2-M (%) |

|---|---|---|---|---|

| 6h Control | 4.9 ± 0.8 [2] | 36.8 ± 0.5 [2] | 36.7 ± 0.8 [2] | 20.5 ± 1.0 [2] |

| 6h 3μM Gardenin B | 12.1 ± 2.6 [2] | 13.9 ± 1.0 [2] | 43.8 ± 0.4 [2] | 28.2 ± 1.7 [2] |

| 12h 3μM Gardenin B | 26.1 ± 4.3 [2] | 14.7 ± 1.0 [2] | 33.1 ± 2.4 [2] | 24.0 ± 2.9 [2] |

| 24h 3μM Gardenin B | 37.7 ± 3.5 [2] | 15.6 ± 1.5 [2] | 32.1 ± 2.1 [2] | 6.2 ± 0.1 [2] |

G2-M phase arrest is equally prominent and demonstrates the compound's ability to interfere with mitotic entry. The percentage of control-treated cells in G2-M phase is approximately 20%, which increases to approximately 30% after 6 hours of treatment with Gardenin B [2]. Specifically, 3 micromolar Gardenin B increases G2-M phase cells from 20.5 ± 1.0% to 28.2 ± 1.7%, while 10 micromolar treatment further increases this to 30.6 ± 1.6% [2]. A similar trend in G2-M arrest is observed after 12 hours of treatment, with cells accumulating at 24.0 ± 2.9% and 26.0 ± 3.9% for 3 and 10 micromolar treatments, respectively [2].

The G1 phase population is dramatically reduced as cells accumulate in S and G2-M phases. This redistribution is evident from the early time points, with G1 phase cells decreasing from 36.8 ± 0.5% in control to 13.9 ± 1.0% and 12.2 ± 0.1% after 6 hours of treatment with 3 and 10 micromolar Gardenin B, respectively [2]. This reduction in G1 phase cells persists throughout the treatment period, indicating that cells are unable to return to the resting phase and are committed to either cell cycle progression or death.

Importantly, tubulin polymerization is not directly affected by Gardenin B, indicating alternative mechanisms for G2-M arrest. In vitro tubulin polymerization assays demonstrate that Gardenin B does not inhibit microtubule formation at any concentration tested, contrasting with known tubulin-targeting agents such as colchicine and taxol [2]. This finding suggests that the G2-M arrest induced by Gardenin B occurs through mechanisms other than direct microtubule disruption, possibly involving alterations in the expression or activity of G2-M cell cycle regulators such as cyclin-dependent kinase-1, cyclin-dependent kinase inhibitor p21Cip1, B-type cyclin isoforms, and cdc25C [2].

Reactive Oxygen Species (ROS)-Independent Activity

A remarkable and distinguishing feature of Gardenin B is its ability to induce apoptotic cell death through mechanisms that are independent of reactive oxygen species generation, despite causing measurable increases in intracellular reactive oxygen species levels. This unique characteristic sets Gardenin B apart from many other flavonoids and cytotoxic compounds that rely primarily on oxidative stress for their anticancer effects [1] [2].

Gardenin B does generate reactive oxygen species in a dose- and time-dependent manner, but this generation is not essential for its cytotoxic effects. Flow cytometric analysis using 2',7'-dichlorodihydrofluorescein diacetate, an oxidation-sensitive fluorescent probe, reveals that Gardenin B treatment results in increased reactive oxygen species production in human leucocyte-60 cells [2]. Fast generation of reactive oxygen species is detected as early as 2 hours after treatment, with the highest levels showing more than 2-fold increase compared to control levels reached at 10 hours [2]. Additionally, dihydroethidium staining, which is relatively specific for superoxide anion detection, shows a slight increase in superoxide levels at longer exposure times [2].

The independence from reactive oxygen species is conclusively demonstrated through antioxidant rescue experiments. Treatment with multiple antioxidants, including N-acetyl-L-cysteine (10 micromolar), tiron (80 micromolar), and trolox (2 micromolar), fails to block Gardenin B-induced cell death as assessed by flow cytometry and trypan blue exclusion methods [2]. N-acetyl-L-cysteine, a thiol-containing antioxidant capable of directly inactivating reactive oxygen species and inducing glutathione production, does not prevent apoptosis when cells are pretreated for 1 hour before Gardenin B exposure [2]. This inability of antioxidants to rescue cells from Gardenin B-induced death provides strong evidence that reactive oxygen species generation is not a critical mediator of the apoptotic process.

The mitochondrial membrane potential remains intact despite cytochrome c release, further supporting reactive oxygen species-independent mechanisms. Analysis of mitochondrial membrane potential using the fluorescent probe JC-1 reveals that the mitochondrial membrane potential remains intact for at least 24 hours of Gardenin B treatment [2]. This finding is particularly significant because it suggests that mitochondrial disruption and cytochrome c release occur through mechanisms other than oxidative damage to mitochondrial membranes. The preservation of mitochondrial membrane potential despite cytochrome c release indicates that Gardenin B may trigger specific mitochondrial permeability transition events that are independent of reactive oxygen species-mediated membrane damage.

This reactive oxygen species-independent mechanism distinguishes Gardenin B from other flavonoids and provides insights into alternative pathways of flavonoid-induced apoptosis. Previous studies have shown that several flavonoid derivatives, including astragalin heptaacetate, tamarixetin, and eupatorin, induce apoptosis through reactive oxygen species production [2]. In contrast, Gardenin B joins a select group of compounds, including trifolin acetate, that can induce reactive oxygen species but do not require them for cytotoxic activity [2]. This distinction is therapeutically relevant because reactive oxygen species-independent mechanisms may be less likely to cause oxidative damage to normal tissues and may be effective against cancer cells that have developed antioxidant resistance mechanisms.

Modulation of Nitric Oxide Production

Gardenin B exhibits significant inhibitory effects on nitric oxide production, representing an important mechanism of its biological activity that may contribute to both its anticancer and anti-inflammatory properties. The compound demonstrates potent suppression of nitric oxide biosynthesis with well-characterized concentration-dependent effects [4] [5].

Biochemical studies reveal that Gardenin B strongly inhibits nitric oxide production with an half-maximal inhibitory concentration value of 10.59 ± 0.4 micrograms per milliliter. This inhibitory potency places Gardenin B among the more effective natural nitric oxide production inhibitors [4] [5]. When compared to related polymethoxyflavonoids from the same source, Gardenin B shows superior or comparable activity to 5-Desmethylnobiletin, which exhibits an half-maximal inhibitory concentration of 11.01 ± 0.7 micrograms per milliliter, and significantly better activity than Gardenin E, which has an half-maximal inhibitory concentration of 34.53 ± 2.7 micrograms per milliliter [4].

| Compound | IC50 for NO inhibition (μg/mL) | Study Model | Reference |

|---|---|---|---|

| Gardenin B | 10.59 ± 0.4 [4] | Gardenia lucida gum resin | Pubmed 27899258 |

| 5-Desmethylnobiletin | 11.01 ± 0.7 [4] | Gardenia lucida gum resin | Pubmed 27899258 |

| Gardenin E | 34.53 ± 2.7 [4] | Gardenia lucida gum resin | Pubmed 27899258 |

The inhibition of nitric oxide production by Gardenin B occurs through mechanisms that may involve multiple pathways of nitric oxide biosynthesis. Nitric oxide is produced in cells through several enzymatic pathways, including nitric oxide synthase-mediated conversion of L-arginine to L-citrulline and nitric oxide, nitrate reductase-mediated reduction of nitrite, and various non-enzymatic mechanisms [6] [7]. The specific pathway targeted by Gardenin B requires further investigation, but the potent inhibitory activity suggests interference with key enzymatic steps in nitric oxide biosynthesis.

The modulation of nitric oxide production by Gardenin B has important implications for both anticancer and anti-inflammatory activities. Nitric oxide plays complex and often contradictory roles in cancer biology, acting as both a pro-tumorigenic and anti-tumorigenic factor depending on concentration, duration of exposure, and cellular context [8]. At low concentrations, nitric oxide can promote angiogenesis, inhibit apoptosis, and enhance cell survival pathways that favor tumor growth [8]. Conversely, at higher concentrations, nitric oxide can induce oxidative and nitrosative stress that damages cellular components and promotes apoptosis [8]. By inhibiting nitric oxide production, Gardenin B may disrupt pro-survival signaling pathways that depend on low-level nitric oxide signaling.

The nitric oxide inhibitory activity of Gardenin B may also contribute to its potential anti-inflammatory effects. Excessive nitric oxide production is a hallmark of inflammatory responses, particularly in activated macrophages and other immune cells responding to lipopolysaccharide stimulation [9]. The ability of Gardenin B to suppress nitric oxide production suggests that it may have utility in managing inflammatory conditions where nitric oxide overproduction contributes to tissue damage and disease pathology. This anti-inflammatory potential complements the compound's anticancer activities and suggests broader therapeutic applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types